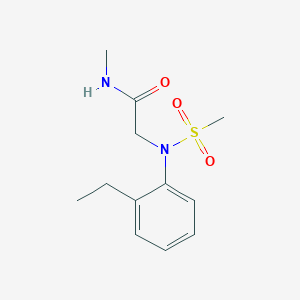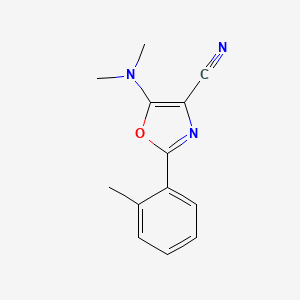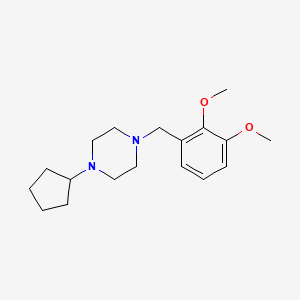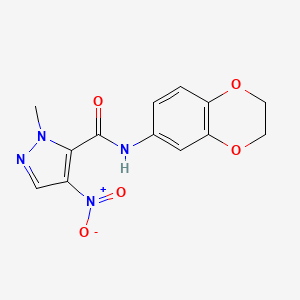
N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as "EMD 57033," is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the glycine transporter 1 (GlyT1) and has been found to have potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
EMD 57033 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. It has been found to have a positive effect on cognitive function and memory in animal models and has shown promise as a treatment for cognitive deficits associated with Alzheimer's disease. Additionally, EMD 57033 has been shown to have potential as an analgesic and as a treatment for neuropathic pain.
作用機序
EMD 57033 is a selective inhibitor of the N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide transporter, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, EMD 57033 increases the availability of glycine in the synaptic cleft, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors. This, in turn, leads to the modulation of glutamatergic neurotransmission, which is believed to be involved in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
EMD 57033 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of glycine in the brain, which enhances the activity of NMDA receptors. This, in turn, leads to the modulation of glutamatergic neurotransmission, which is believed to be involved in the pathophysiology of various neurological and psychiatric disorders. Additionally, EMD 57033 has been found to increase the levels of dopamine and serotonin in the prefrontal cortex, which may contribute to its positive effects on cognitive function and memory.
実験室実験の利点と制限
One of the main advantages of EMD 57033 is its high selectivity for the N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide transporter. This makes it a useful tool for studying the role of glycine and NMDA receptors in various neurological and psychiatric disorders. Additionally, EMD 57033 has been shown to have a good safety profile in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of EMD 57033 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research related to EMD 57033. One area of interest is the potential use of EMD 57033 as a treatment for cognitive deficits associated with Alzheimer's disease. Another area of interest is the development of more potent and selective N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide inhibitors, which may have even greater therapeutic potential. Additionally, further studies are needed to elucidate the exact mechanism of action of EMD 57033 and to determine its safety and efficacy in humans.
合成法
EMD 57033 can be synthesized using a multi-step process that involves the reaction of 2-ethylphenylmagnesium bromide with N-methyl-N-(methylsulfonyl)glycine tert-butyl ester, followed by the removal of the tert-butyl protecting group using trifluoroacetic acid. The final product is obtained by recrystallization from ethyl acetate.
特性
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-10-7-5-6-8-11(10)14(18(3,16)17)9-12(15)13-2/h5-8H,4,9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMSERKZGGRPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-ethylphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)



![1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5769267.png)

![3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5769272.png)
![5-[1-isopropyl-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5769277.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5769282.png)

![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5769291.png)
![2-methoxy-6-phenyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769315.png)

